![molecular formula C15H8Br2ClIN2O3S B13954746 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 530131-05-6](/img/structure/B13954746.png)
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and iodine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. The starting materials often include 3,5-dibromobenzoic acid and 2-chloro-5-iodobenzoic acid. The synthesis process may involve the formation of intermediate compounds through reactions such as acylation, halogenation, and thiolation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the carbamothioylamino group can interact with enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromobenzoic Acid: A simpler compound with similar bromine substitution but lacking the additional functional groups.
2-Chloro-5-Iodobenzoic Acid: Contains chlorine and iodine but lacks the dibromo substitution and carbamothioylamino group.
2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic Acid: Another complex compound with multiple halogen substitutions
Uniqueness
3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and iodine atoms, along with the carbamothioylamino group.
Eigenschaften
CAS-Nummer |
530131-05-6 |
|---|---|
Molekularformel |
C15H8Br2ClIN2O3S |
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
3,5-dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2ClIN2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-5-7(19)1-2-11(8)18/h1-5H,(H,23,24)(H2,20,21,22,25) |
InChI-Schlüssel |
DHPXHXBYNKOMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


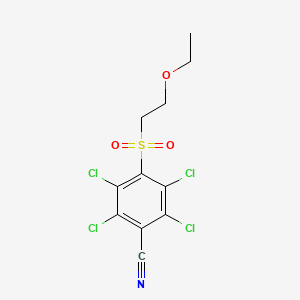
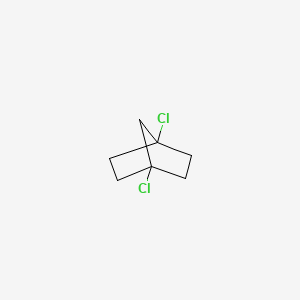

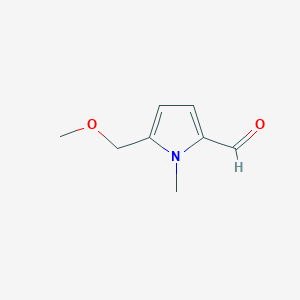
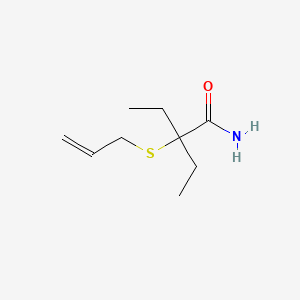
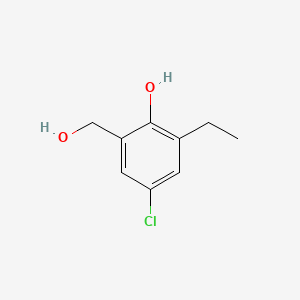


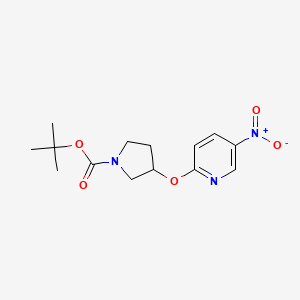
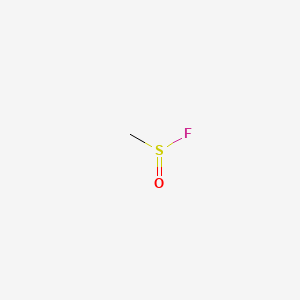

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)


